molecular formula C21H21Br2N3O B13759948 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- CAS No. 77161-23-0

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)-

Cat. No.: B13759948
CAS No.: 77161-23-0
M. Wt: 491.2 g/mol
InChI Key: VXVXMIZQRGGBCW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features bromine substitutions at the 6 and 8 positions, a 2-methylphenyl group at the 3 position, and a piperidinylmethyl group at the 2 position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of bromine atoms at the 6 and 8 positions of the quinazolinone core.

    Aryl Substitution: Attachment of the 2-methylphenyl group at the 3 position through a nucleophilic aromatic substitution reaction.

    Piperidinylmethyl Substitution: Introduction of the piperidinylmethyl group at the 2 position via a Mannich reaction or similar alkylation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions may target the bromine atoms or the quinazolinone core, potentially yielding debrominated or reduced quinazolinone derivatives.

    Substitution: The bromine atoms at the 6 and 8 positions can be substituted with various nucleophiles, leading to a wide range of substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- would depend on its specific biological activity. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The bromine substitutions and piperidinylmethyl group may enhance its binding affinity or selectivity for certain targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without substitutions.

    6,8-Dibromo-4(3H)-Quinazolinone: A simpler derivative with only bromine substitutions.

    3-(2-Methylphenyl)-4(3H)-Quinazolinone: A derivative with only the 2-methylphenyl substitution.

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-methylphenyl)-2-(1-piperidinylmethyl)- lies in its combined substitutions, which may confer distinct chemical and biological properties not observed in simpler derivatives. These unique features make it a valuable compound for further research and development.

Properties

CAS No.

77161-23-0

Molecular Formula

C21H21Br2N3O

Molecular Weight

491.2 g/mol

IUPAC Name

6,8-dibromo-3-(2-methylphenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C21H21Br2N3O/c1-14-7-3-4-8-18(14)26-19(13-25-9-5-2-6-10-25)24-20-16(21(26)27)11-15(22)12-17(20)23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3

InChI Key

VXVXMIZQRGGBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4CCCCC4

Origin of Product

United States

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